molecular formula C5H8Cl2O B1294696 1,1-Dichloro-2-ethoxycyclopropane CAS No. 7363-99-7

1,1-Dichloro-2-ethoxycyclopropane

Cat. No. B1294696
CAS RN: 7363-99-7
M. Wt: 155.02 g/mol
InChI Key: CFGDPDUZPQLEGC-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-ethoxycyclopropane is a chemical compound with the molecular formula C5H8Cl2O . It has a molecular weight of 155.02 .


Synthesis Analysis

While specific synthesis methods for 1,1-Dichloro-2-ethoxycyclopropane were not found in the search results, it’s worth noting that dichlorocarbenes can form cyclopropane structures .


Molecular Structure Analysis

The InChI code for 1,1-Dichloro-2-ethoxycyclopropane is 1S/C5H8Cl2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Reactivity

1,1-Dichloro-2-ethoxycyclopropane has been studied for its role in various synthesis and reaction mechanisms. For example, it has been obtained from the reaction of dibromodiphenylmethane with methyllithium in the presence of ethyl vinyl ether, showcasing its potential in carbenoid reactions (Murahashi & Moritani, 1967). Moreover, this compound has been involved in the synthesis of certain antitumor agents, where its addition to appropriately substituted ethenes, prepared through Grignard reactions, has led to the creation of potent Z-isomers (Singh, Meyer, & Magarian, 1996).

Biological Evaluation

In the realm of medical chemistry, 1,1-dichloro-2-ethoxycyclopropane derivatives have been synthesized and evaluated as potential anti-breast cancer agents. These studies have focused on their capacity to inhibit tubulin assembly and cause microtubule loss in breast cancer cells, thus highlighting the compound's relevance in cancer research (Jonnalagadda, ter Haar, Hamel, Lin, Magarian, & Day, 1997).

Chemical Properties and Polymerization

1,1-Dichloro-2-ethoxycyclopropane is also significant in studies related to polymer science. For instance, its copolymerization with monosubstituted ethylenes has been explored, developing a unique copolymer composition equation applicable to its radical copolymerization processes (Takahashi, 1970).

Safety and Hazards

Safety information for 1,1-Dichloro-2-ethoxycyclopropane indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Mode of Action

It is known that cyclopropane derivatives can react with double bonds in alkenes or cycloalkenes . This suggests that 1,1-Dichloro-2-ethoxycyclopropane may interact with its targets through a similar mechanism.

Biochemical Pathways

Cyclopropane derivatives are known to be involved in various biochemical reactions , suggesting that 1,1-Dichloro-2-ethoxycyclopropane may also influence multiple pathways.

properties

IUPAC Name

1,1-dichloro-2-ethoxycyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGDPDUZPQLEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300086
Record name 1,1-Dichloro-2-ethoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-2-ethoxycyclopropane

CAS RN

7363-99-7
Record name 1,1-Dichloro-2-ethoxycyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7363-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, 2,2-dichlorocyclopropyl ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007363997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC521348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521348
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Dichloro-2-ethoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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